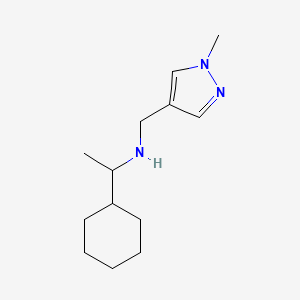

1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

Description

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a secondary amine featuring a cyclohexyl group attached to an ethanamine backbone, which is further substituted with a (1-methyl-1H-pyrazol-4-yl)methyl moiety. This structure combines lipophilic (cyclohexyl) and heteroaromatic (pyrazole) components, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Propriétés

Formule moléculaire |

C13H23N3 |

|---|---|

Poids moléculaire |

221.34 g/mol |

Nom IUPAC |

1-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H23N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h9-11,13-14H,3-8H2,1-2H3 |

Clé InChI |

GXJXVOSMNJTIIZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1CCCCC1)NCC2=CN(N=C2)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the alkylation of the amine with a 1-methyl-1H-pyrazol-4-ylmethyl halide under basic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations:

Lipophilicity vs. The absence of a cyclohexyl group in 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine results in lower molecular weight and reduced lipophilicity, making it more suitable as a polar building block.

The 4-chlorophenyl group in introduces electron-withdrawing effects, which could enhance stability or intermolecular interactions (e.g., halogen bonding) absent in the target compound.

Synthetic Approaches :

- Microwave-assisted synthesis and reverse-phase chromatography are common in analogous compounds (e.g., ), suggesting these methods may apply to the target compound.

Activité Biologique

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine can be represented as follows:

This compound features a cyclohexyl group and a pyrazole derivative, which may contribute to its biological properties.

Research indicates that compounds similar to 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine may interact with various neurotransmitter systems. For instance, derivatives like 1-cyclohexyl-TIQ (a related compound) have been shown to influence dopaminergic activity in animal models. Specifically, low doses resulted in increased firing rates of dopaminergic neurons, suggesting potential implications for conditions such as Parkinson's disease .

Anti-tuberculosis Activity

Another study highlighted the anti-tuberculosis potential of pyrazole derivatives. Although the specific compound was not tested, the structural similarities suggest that 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine could exhibit similar activity through modulation of bacterial metabolism or immune response .

Study on Dopaminergic Discharge

In a study examining the effects of 1-cyclohexyl-TIQ on spontaneous nigral dopaminergic discharge in rats, it was found that this compound significantly increased firing rates at both low and high doses. In contrast, its N-propargyl counterpart did not exhibit such effects, indicating a distinct mechanism that could be explored further for therapeutic applications in neurodegenerative diseases .

| Compound | Effect on Firing Rate | Mechanism |

|---|---|---|

| 1-Cyclohexyl-TIQ | Increased | Modulation of dopaminergic activity |

| 1-Cyclohexyl-N-propargyl-TIQ | No effect | Different mechanism than selegiline |

Structure-Activity Relationship (SAR)

A systematic exploration of SAR around pyrazole derivatives has shown that specific functional groups are critical for enhancing biological activity. For example, modifications at the C4 position have been linked to increased potency against Mycobacterium tuberculosis (Mtb), suggesting that similar strategies could be applied to optimize the activity of 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.